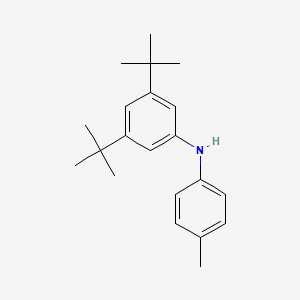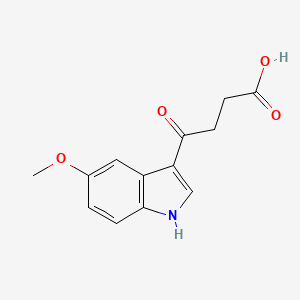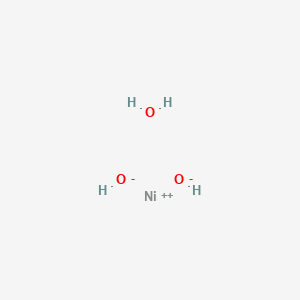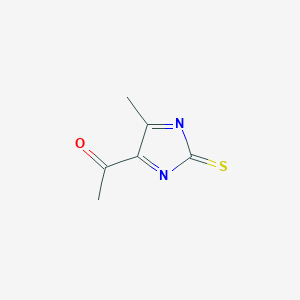
1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom) and a methyl group attached to the imidazole ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
- 1-(2-Thioxo-2H-imidazol-4-yl)ethanone
- 1-(5-Methyl-2-oxo-2H-imidazol-4-yl)ethanone
- 1-(5-Methyl-2-thioxo-2H-thiazol-4-yl)ethanone
Comparison: 1-(5-Methyl-2-thioxo-2H-imidazol-4-yl)ethanone is unique due to the presence of both a thioxo group and a methyl group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the thioxo group enhances its ability to form covalent bonds with biological targets, while the methyl group influences its solubility and interaction with other molecules.
特性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
1-(5-methyl-2-sulfanylideneimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6N2OS/c1-3-5(4(2)9)8-6(10)7-3/h1-2H3 |
InChIキー |
BRJCGTBSNISVQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=S)N=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)
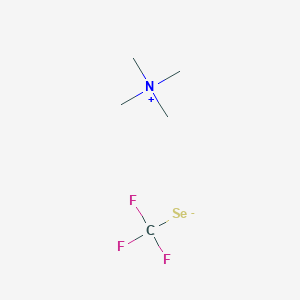



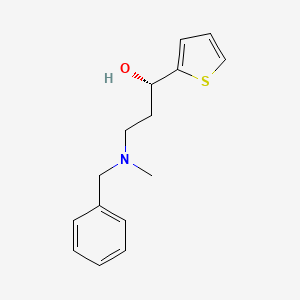
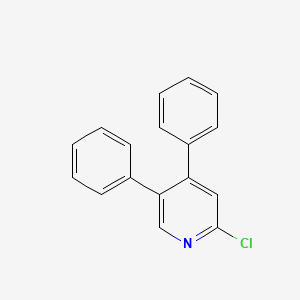
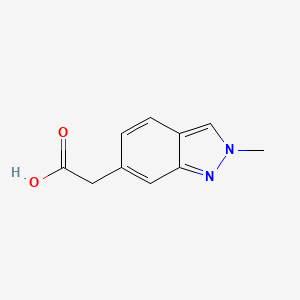
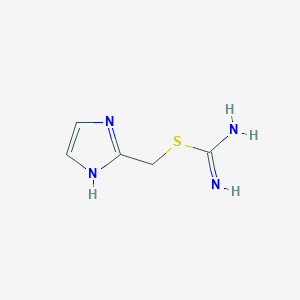
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
